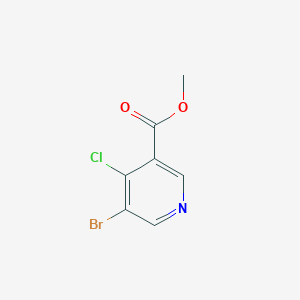

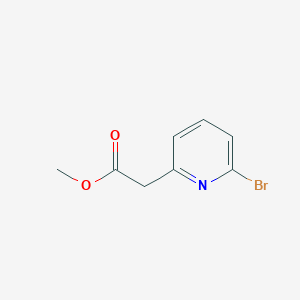

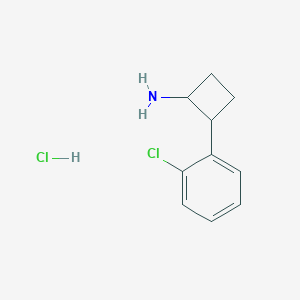

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Overview

Description

“2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is an organic compound with the CAS Number: 1427378-89-9 . It has a molecular weight of 218.13 and its IUPAC name is this compound .

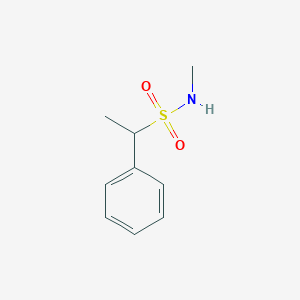

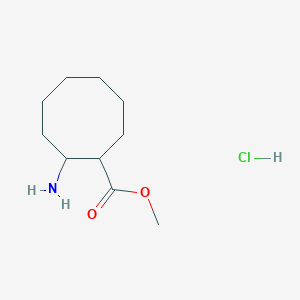

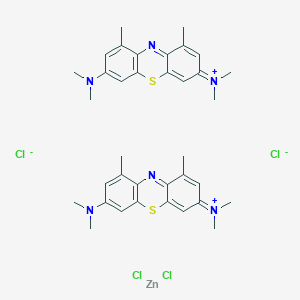

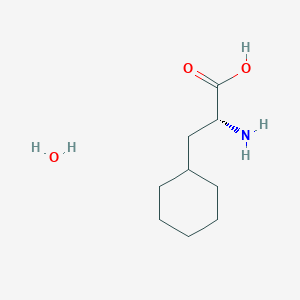

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H . The compound’s structure includes a cyclobutanamine ring with a chlorophenyl group attached .

Physical and Chemical Properties Analysis

“this compound” appears as a powder . It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Reactivity :

- A study by Rammeloo, Stevens, and de Kimpe (2002) describes a synthetic approach towards 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This research highlights the versatility and potential applications of cyclobutanone derivatives in synthesis (Rammeloo, Stevens, & de Kimpe, 2002).

Application in Bioactive Compound Synthesis :

- Feng, Hao, Liu, and Buchwald (2019, 2020) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, emphasizing their importance in biologically active compounds. These methods are significant for the development of new drugs and therapeutic agents (Feng, Hao, Liu, & Buchwald, 2019, 2020).

Cyclobutane Group Properties and Applications :

- Uff's (1964) work on the cyclobutane group discusses its general properties, syntheses, and preparative methods, providing a foundational understanding of this group's applications in various scientific fields (Uff, 1964).

Cyclobutane Derivatives in Medicinal Chemistry :

- Research by Mohammad, Reidl, Zeller, and Becker (2020) on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon illustrates its utility in medicinal chemistry, particularly in the development of inhibitors for hydrolase enzymes (Mohammad, Reidl, Zeller, & Becker, 2020).

Catalysis and Chemical Transformations :

- Gajare, Toyota, Yoshifuji, and Ozawa (2004) discussed the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions, showing the relevance of cyclobutane derivatives in catalysis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Safety and Hazards

The safety information for “2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYQTGMGVYSVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)